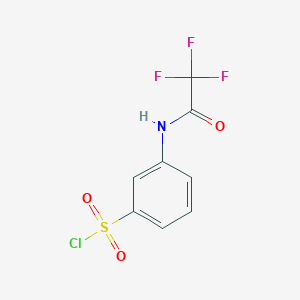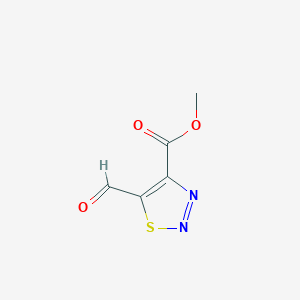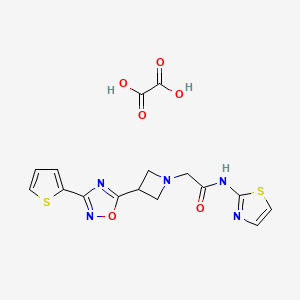![molecular formula C10H18FNO2 B2510077 Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate CAS No. 2287249-43-6](/img/structure/B2510077.png)
Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrrolidine and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate involves the modulation of neurotransmitter activity in the brain. Specifically, it has been found to interact with GABA receptors and inhibit the release of glutamate, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit seizures, and improve motor function in animal models of Parkinson's disease. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate in lab experiments is its ability to modulate neurotransmitter activity in the brain. This makes it a useful tool for studying the underlying mechanisms of neurological disorders. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other areas of medicine. Finally, there is a need for the development of more efficient synthesis methods to improve the availability of this compound for research purposes.
Méthodes De Synthèse
The synthesis of tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate involves the reaction of pyrrolidine with tert-butyl chloroacetate in the presence of a base, followed by the addition of fluorine. This process yields a pure compound that can be used for further research.
Applications De Recherche Scientifique
Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)5-8-4-7(11)6-12-8/h7-8,12H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGGMAPCZDJLFQ-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC(CN1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1C[C@@H](CN1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509995.png)
![N-[(4-fluorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2509998.png)
![N-(3,5-dimethoxyphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2509999.png)

![N-benzyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510003.png)


![2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510009.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine](/img/structure/B2510015.png)

